molecular formula C5H6O2S B194012 3-Hydroxy-4-methylthiophen-2(5H)-one CAS No. 34876-35-2

3-Hydroxy-4-methylthiophen-2(5H)-one

Cat. No. B194012
CAS RN: 34876-35-2
M. Wt: 130.17 g/mol
InChI Key: JYGDHIPTFIMTTN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylthiophen-2(5H)-one, also known as 3-HMT, is a heterocyclic compound that contains a thiophene ring. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Chemical and Spectroscopic Properties

3-Hydroxythiophene, including derivatives like 3-Hydroxy-4-methylthiophen-2(5H)-one, has been studied for its chemical and spectroscopic properties. It has been observed that these compounds exist in a solvent-dependent equilibrium with their tautomers and show varied reactivity to electrophiles. The enolates derived from these compounds demonstrate high regioselectivity in O-alkylation and O-acylation reactions (Hunter & Mcnab, 2010).

Tautomeric Properties and Derivative Preparation

Studies on hydroxythiophenes, including trihalogenated derivatives, have focused on their tautomeric properties and reactions. These compounds show different major tautomers and have been utilized to prepare various derivatives through reactions like O-methylation, O-acetylation, and silylation (Skramstad et al., 2000).

Michael Additions and Tautomeric Forms

3-Hydroxythiophenes, in their tautomeric forms such as 2(5H)-thiophenone, are known to undergo Michael additions with active methylene compounds. These reactions are pivotal in the formation of various chemical structures and have broad implications in synthetic chemistry (Jakobsen et al., 2010).

Crystal Structure and Surface Studies

There have been studies on the crystal structure and surface analysis of compounds involving 5-methylthiophen-2-yl groups. These studies involve X-ray diffraction and analysis of intermolecular interactions, providing insights into the molecular structure and bonding characteristics (Sreenatha et al., 2018).

Electrochemical Sensing

Research has been conducted on electrochemical sensors using derivatives of thiophene, such as poly(3-methylthiophene), for the detection and sensing of biomarkers. These sensors exhibit good electrocatalytic activity and are significant in biomedical and environmental monitoring applications (Shen et al., 2012).

properties

IUPAC Name

4-hydroxy-3-methyl-2H-thiophen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGDHIPTFIMTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)SC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188430
Record name 3-Hydroxy-4-methylthiophen-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methylthiophen-2(5H)-one

CAS RN

34876-35-2
Record name 3-Hydroxy-4-methylthiophen-2(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034876352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-methylthiophen-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-4-METHYLTHIOPHEN-2(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S555S2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
B Vilanova, J Frau, J Donoso, F Muñoz… - Journal of the Chemical …, 1997 - pubs.rsc.org
Hydrolysis of cephalexin catalysed by P99 β-lactamase from Enterobacter cloacae has been studied at pD 6.4 and 8.0. The enzymatic hydrolysis product is the cephalosporoate …
Number of citations: 17 pubs.rsc.org
DM Green, AG Long, PJ May, AF Turner - Journal of the Chemical …, 1964 - pubs.rsc.org
Acylation of p-inethyl-a-tetronic acid 5y12 yielded the enol acetate (IV; R1= Me, R2 1= 1 0, 4c, R3= H), hydrolysis of which with hydrochloric acid at 100; gave back the tetronic acid (IV; …
Number of citations: 23 pubs.rsc.org

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